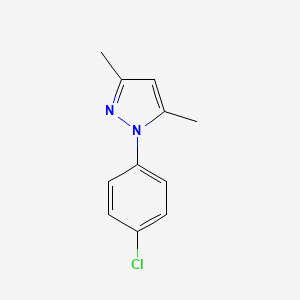
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups at the 3 and 5 positions
作用機序
Target of Action
The compound 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, also known as pyraclostrobin, is a member of the strobilurin group of fungicides . It has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
Pyraclostrobin works by inhibiting mitochondrial respiration in the target organisms . This is achieved by blocking electron transfer within the respiratory chain, which in turn disrupts the production of adenosine triphosphate (ATP) . ATP is essential for a range of cellular processes, and its reduction leads to cellular death and ultimately organism mortality .
Biochemical Pathways
The disruption of ATP production affects several biochemical pathways within the target organisms. ATP is a crucial energy source for many cellular processes, including cell growth and replication. By inhibiting ATP production, pyraclostrobin effectively halts these processes, leading to the death of the parasite .
Pharmacokinetics
In silico pharmacokinetics analysis predicted that the compound might be able to cross the blood–brain barrier .
Result of Action
The result of the action of this compound is the death of the target organisms. In vitro and in vivo studies have shown that this compound has potent antileishmanial and antimalarial activities . For example, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable in aqueous solution in the dark at pH 4, 5, and 7 . At ph 9, a very slow degradation was observed . This suggests that the compound’s action, efficacy, and stability may be affected by the pH of the environment.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. For instance, the reaction of 4-chlorophenylhydrazine with 3,5-dimethyl-2,4-hexanedione under acidic conditions can yield the desired pyrazole compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions, such as hydrogenation, can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazole derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
類似化合物との比較
1-Phenyl-3,5-dimethyl-1H-pyrazole: Lacks the 4-chloro substituent, resulting in different chemical and biological properties.
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole:
Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRHYOVFLWECAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
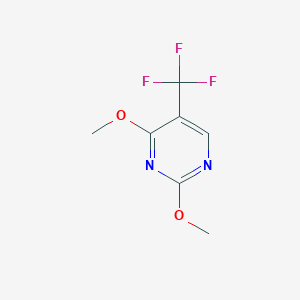
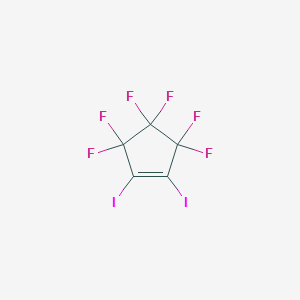
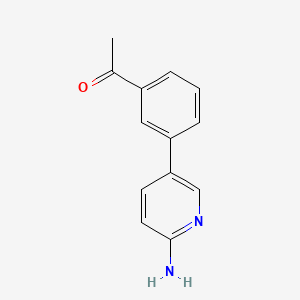
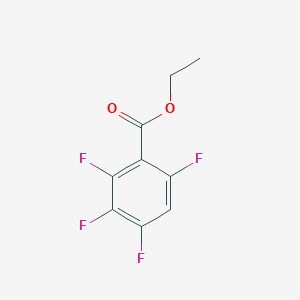
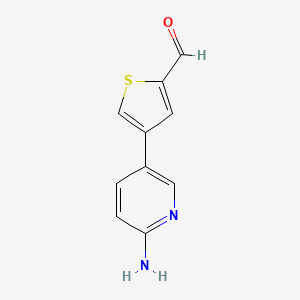




![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329933.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329937.png)



